molecular formula C10H8N2O2 B15147023 3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde

3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde

Cat. No.: B15147023
M. Wt: 188.18 g/mol
InChI Key: ZCZDLWFWYZOUMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation to form the 1,2,4-oxadiazole ring . The reaction conditions often include the use of a base such as triethylamine and a catalyst like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzoic acid.

    Reduction: 3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzyl alcohol.

    Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde and its derivatives often involves interactions with biological macromolecules. For instance, some derivatives may inhibit enzymes or interact with receptors, leading to therapeutic effects. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(1,2,4-oxadiazol-3-YL)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

3-methyl-4-(1,2,4-oxadiazol-3-yl)benzaldehyde

InChI

InChI=1S/C10H8N2O2/c1-7-4-8(5-13)2-3-9(7)10-11-6-14-12-10/h2-6H,1H3

InChI Key

ZCZDLWFWYZOUMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C2=NOC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.